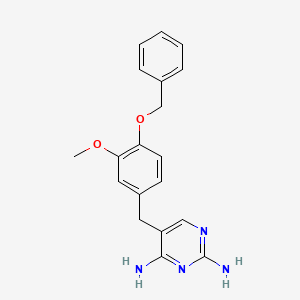
Isoxazole, 5-(5-(2-(difluoromethyl)-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It combines an isoxazole ring with a difluoromethyl-substituted phenoxy group and a pentyl chain.
- The compound’s molecular formula is C20H22F2N2O3.
- Its systematic name is quite lengthy, so it’s often referred to by its chemical structure.
5-(5-(2-(difluoromethyl)-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methylisoxazole: is a complex organic compound with a unique structure.
Méthodes De Préparation
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature.
- industrial production methods likely involve multistep organic synthesis, starting from commercially available precursors.
- Researchers would need to design and optimize a synthetic pathway to access this compound.
Analyse Des Réactions Chimiques
- The compound may undergo various reactions due to its functional groups:
Oxidation: Oxidative processes could modify the difluoromethyl group or the isoxazole ring.
Reduction: Reduction reactions might target the nitro group or other functional groups.
Substitution: Substitution reactions could occur at the phenolic or isoxazole positions.
- Common reagents and conditions would depend on the specific reaction being studied.
- Major products would vary based on the reaction type and regioselectivity.
Applications De Recherche Scientifique
Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors) could reveal its biological activity.
Medicine: If the compound shows promising properties, it could be evaluated for therapeutic purposes.
Industry: Its unique structure might find applications in materials science or specialty chemicals.
Mécanisme D'action
- Without specific studies, we can only speculate:
- It could act as an enzyme inhibitor, receptor modulator, or affect cellular signaling pathways.
- Molecular targets might include proteins involved in inflammation, cell growth, or metabolism.
- Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
- Unfortunately, I don’t have information on directly similar compounds.
- Researchers would need to compare its structure, reactivity, and properties with related molecules.
Propriétés
Numéro CAS |
105639-15-4 |
|---|---|
Formule moléculaire |
C19H22F2N2O3 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
5-[5-[2-(difluoromethyl)-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C19H22F2N2O3/c1-13-11-15(26-23-13)5-3-2-4-9-24-17-7-6-14(12-16(17)18(20)21)19-22-8-10-25-19/h6-7,11-12,18H,2-5,8-10H2,1H3 |
Clé InChI |
WDVJEECUFWYPEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


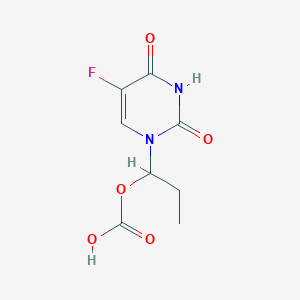

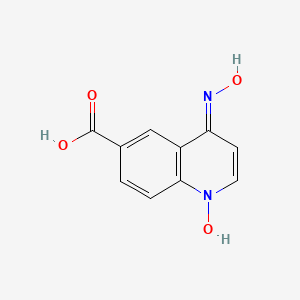
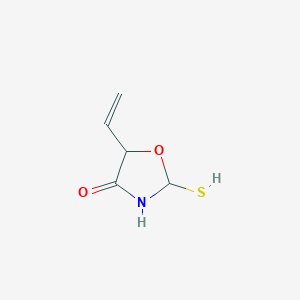
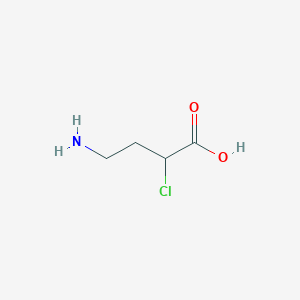

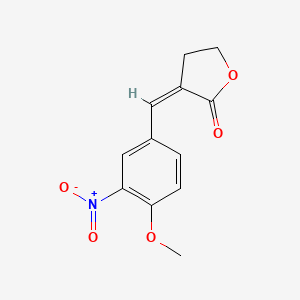
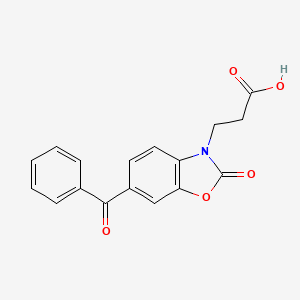

![(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916545.png)



